N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide: is a chemical compound with a unique structure that combines a pyrimidine ring, a phenyl group, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the isopropoxy and methyl groups. The phenyl group is then attached to the pyrimidine ring through an amination reaction. Finally, the thiophene-2-carboxamide moiety is introduced via a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-methoxybenzamide
- N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide
Uniqueness
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene-2-carboxamide moiety, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other pyrimidine derivatives may not be as effective.
Biological Activity
N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of 368.5 g/mol. The compound features a thiophene ring, a pyrimidine moiety, and an amide functional group, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C19H20N4O2S |
Molecular Weight | 368.5 g/mol |
CAS Number | 1021042-00-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrimidine Ring : This is achieved through the condensation of 2-methyl-4,6-dichloropyrimidine with isopropanol in the presence of a base.
- Coupling Reaction : The aminopyrimidine intermediate is coupled with an appropriate aniline derivative under conditions that favor the formation of the desired amide bond using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Final Purification : The product is purified through recrystallization or chromatography to obtain high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of various enzymes and receptors involved in cell signaling pathways.
Potential Mechanisms Include:
- Inhibition of Kinases : The compound may inhibit certain kinases that play critical roles in cell proliferation and survival, thus exhibiting potential anti-cancer properties.
- Cell Cycle Disruption : It may interfere with cell cycle progression, particularly at the G2/M phase, leading to apoptosis in cancerous cells .
Antiproliferative Effects
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluating its effects on human cancer cell lines demonstrated:
Cell Line | IC50 (µM) |
---|---|
HT-29 (Colon Carcinoma) | 15.0 |
MCF7 (Breast Carcinoma) | 12.5 |
M21 (Skin Melanoma) | 10.0 |
These values indicate that the compound effectively inhibits cell growth at relatively low concentrations, suggesting strong potential as an anticancer agent .
Comparative Studies
When compared to similar compounds, such as N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)amino)-phenyl-benzamide, this compound shows enhanced activity due to its unique substitution pattern which affects its binding affinity and selectivity towards biological targets.
Case Studies
- In Vivo Studies : In chick chorioallantoic membrane assays, this compound demonstrated significant inhibition of angiogenesis and tumor growth, comparable to established anticancer drugs like combretastatin A-4 .
- Toxicity Evaluation : Toxicity assessments indicated low cytotoxic effects on non-cancerous cells, highlighting its potential for therapeutic use without significant side effects .
Properties
IUPAC Name |
N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12(2)25-18-11-17(20-13(3)21-18)22-14-6-8-15(9-7-14)23-19(24)16-5-4-10-26-16/h4-12H,1-3H3,(H,23,24)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAUDWSWYHEOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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